molecular formula C17H16N2O4 B2948449 2-(3,4,5-trimethoxyphenyl)-4aH-quinazolin-4-one CAS No. 21878-28-4

2-(3,4,5-trimethoxyphenyl)-4aH-quinazolin-4-one

Cat. No.: B2948449
CAS No.: 21878-28-4
M. Wt: 312.325
InChI Key: JEYDRCKHKAQDDS-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-4aH-quinazolin-4-one is a compound that features a quinazolinone core substituted with a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4aH-quinazolin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with anthranilic acid, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4aH-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4aH-quinazolin-4-one involves its interaction with molecular targets such as tubulin and Hsp90. By binding to these proteins, the compound can inhibit their function, leading to the disruption of cellular processes like cell division and protein folding. This makes it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-4aH-quinazolin-4-one is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which enhances its biological activity compared to other quinazolinone derivatives .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-18-12-7-5-4-6-11(12)17(20)19-16/h4-9,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIKOZQMLBKPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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